molecular formula C17H27N3 B3200242 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine CAS No. 1017472-05-7

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

Cat. No.: B3200242
CAS No.: 1017472-05-7
M. Wt: 273.4 g/mol
InChI Key: GYDLYWZZHZBONS-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a phenylethyl group and a pyrrolidinylmethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine typically involves the reaction of piperazine with 2-phenylethyl bromide and 2-pyrrolidinylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines with various functional groups.

Scientific Research Applications

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenylethyl)piperazine: Lacks the pyrrolidinylmethyl group, making it less complex.

    4-(2-pyrrolidinylmethyl)piperazine: Lacks the phenylethyl group, resulting in different chemical properties.

    N-phenylpiperazine: Contains a phenyl group directly attached to the piperazine ring, differing in structure and reactivity.

Uniqueness

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine is unique due to the presence of both phenylethyl and pyrrolidinylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-phenylethyl)-4-(pyrrolidin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-2-5-16(6-3-1)8-10-19-11-13-20(14-12-19)15-17-7-4-9-18-17/h1-3,5-6,17-18H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDLYWZZHZBONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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